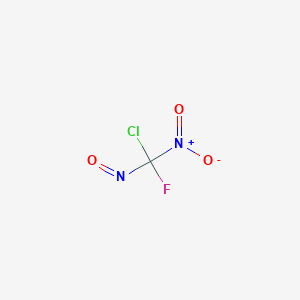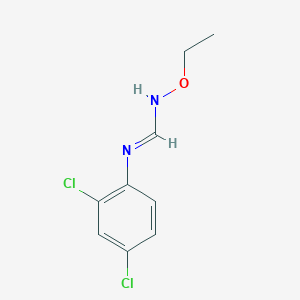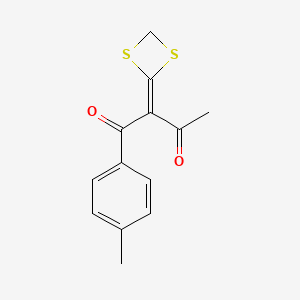
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is an organic compound that features a unique combination of a dithietane ring and a butane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione typically involves the formation of the dithietane ring followed by its attachment to the butane-1,3-dione structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under specific conditions.
Condensation Reactions: Attachment of the dithietane ring to the butane-1,3-dione moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dithietane ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the butane-1,3-dione moiety.
Substitution: Substitution reactions at the aromatic ring or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dithietan-2-ylidene)-1-phenylbutane-1,3-dione: A similar compound with a phenyl group instead of a 4-methylphenyl group.
2-(1,3-Dithietan-2-ylidene)-1-(4-chlorophenyl)butane-1,3-dione: A compound with a 4-chlorophenyl group.
Uniqueness
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
| 111604-12-7 | |
Formule moléculaire |
C13H12O2S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-(1,3-dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c1-8-3-5-10(6-4-8)12(15)11(9(2)14)13-16-7-17-13/h3-6H,7H2,1-2H3 |
Clé InChI |
MULJUBRJNCOEBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(=C2SCS2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


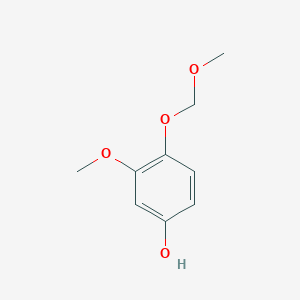
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)


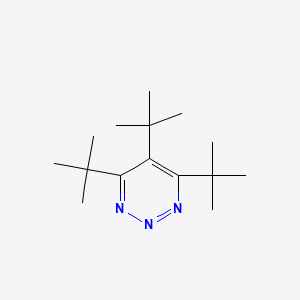
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
